Cas no 187986-11-4 (H-Trp-Lys-Tyr-Met-Val-Met-NH2)

H-Trp-Lys-Tyr-Met-Val-Met-NH2 化学的及び物理的性質
名前と識別子
-
- L-Methioninamide,L-tryptophyl-L-lysyl-L-tyrosyl-L-methionyl-L-valyl-
- H-Trp-Lys-Tyr-Met-Val-Met-NH₂
- WKYMVm
- WKYMVM trifluoroacetate salt
- WKYMVMamide
- W-k-y-m-v-m-nh2
- Trp-Lys-Tyr-Met-Val-L-Met NH2 trifluoroacetate salt
- WKYMVM-NH2
- TRP-LYS-TYR-MET-VAL-MET-NH2
- SCHEMBL3486226
- Trp-Lys-Tyr-Met-Val-L-Met-NH(2)
- W-peptide
- AKOS024456789
- Trp-Lys-Tyr-Met-Val-Met-NH(2)
- (2S)-6-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide
- 187986-11-4
- H-Trp-Lys-Tyr-Met-Val-Met-NH2
-
- インチ: InChI=1S/C41H61N9O7S2/c1-24(2)35(41(57)46-31(36(44)52)16-19-58-3)50-39(55)33(17-20-59-4)48-40(56)34(21-25-12-14-27(51)15-13-25)49-38(54)32(11-7-8-18-42)47-37(53)29(43)22-26-23-45-30-10-6-5-9-28(26)30/h5-6,9-10,12-15,23-24,29,31-35,45,51H,7-8,11,16-22,42-43H2,1-4H3,(H2,44,52)(H,46,57)(H,47,53)(H,48,56)(H,49,54)(H,50,55)/t29-,31-,32-,33-,34-,35-/m0/s1
- InChIKey: FMBGOORJEKQQLG-LXOXETEGSA-N
- SMILES: CC([C@H](NC([C@@H](NC([C@@H](NC([C@@H](NC([C@@H](N)CC1=CNC2=CC=CC=C12)=O)CCCCN)=O)CC3=CC=C(O)C=C3)=O)CCSC)=O)C(N[C@H](C(N)=O)CCSC)=O)C
計算された属性
- 精确分子量: 855.41400
- 同位素质量: 855.41353767g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 10
- 氢键受体数量: 16
- 重原子数量: 59
- 回転可能化学結合数: 31
- 複雑さ: 1360
- 共价键单元数量: 1
- 原子立体中心数の決定: 6
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.5
- トポロジー分子極性表面積: 327Ų
じっけんとくせい
- Solubility: H2O: >2mg/mL
- PSA: 327.25000
- LogP: 5.24190
H-Trp-Lys-Tyr-Met-Val-Met-NH2 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | H218390-5mg |
H-Trp-Lys-Tyr-Met-Val-Met-NH2 |
187986-11-4 | 5mg |
$ 1395.00 | 2022-06-04 | ||
TRC | H218390-2.5mg |
H-Trp-Lys-Tyr-Met-Val-Met-NH2 |
187986-11-4 | 2.5mg |
$ 670.00 | 2022-06-04 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | W274645-1mg |
H-Trp-Lys-Tyr-Met-Val-Met-NH2 |
187986-11-4 | ≥98% | 1mg |
¥618.90 | 2023-08-31 | |
A2B Chem LLC | AX41735-5mg |
H-Trp-Lys-Tyr-Met-Val-Met-NH2 |
187986-11-4 | > 95% | 5mg |
$539.00 | 2024-04-20 | |
TRC | H218390-1mg |
H-Trp-Lys-Tyr-Met-Val-Met-NH2 |
187986-11-4 | 1mg |
$ 420.00 | 2022-06-04 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci18274-1mg |
WKYMVM |
187986-11-4 | 98% | 1mg |
¥2211.00 | 2023-09-09 | |
A2B Chem LLC | AX41735-1mg |
H-Trp-Lys-Tyr-Met-Val-Met-NH2 |
187986-11-4 | > 95% | 1mg |
$313.00 | 2024-04-20 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | W274645-500μg |
H-Trp-Lys-Tyr-Met-Val-Met-NH2 |
187986-11-4 | ≥98% | 500μg |
¥526.90 | 2023-08-31 | |
A2B Chem LLC | AX41735-10mg |
H-Trp-Lys-Tyr-Met-Val-Met-NH2 |
187986-11-4 | > 95% | 10mg |
$765.00 | 2024-04-20 |
H-Trp-Lys-Tyr-Met-Val-Met-NH2 関連文献
-
Xingrong Peng,Haiguo Su,Huirong Wang,Guilin Hu,Kun Hu,Lin Zhou,Minghua Qiu Org. Chem. Front. 2021 8 3381
-
Victor Chausse,Carlos Mas-Moruno,Helena Martin-Gómez,Marc Pino,Maribel Díaz-Ricart,Ginés Escolar,Maria-Pau Ginebra,Marta Pegueroles Biomater. Sci. 2023 11 4602
-
Margherita Mastromarino,Liliya N. Kirpotina,Igor A. Schepetkin,Mark T. Quinn,Enza Lacivita,Marcello Leopoldo Med. Chem. Commun. 2019 10 2078
-
Kasipandi Vellaisamy,Guodong Li,Wanhe Wang,Chung-Hang Leung,Dik-Lung Ma Chem. Sci. 2018 9 8171
-
Jun-Kyu Park,Jung Ho Lee,Jae-Woon Nah,Han Ki Kim,Kyung Seob Lim,In-Ho Bae,Myung Ho Jeong,Afeesh Rajan Unnithan,Cheol Sang Kim,Chan-Hee Park RSC Adv. 2015 5 40700
-
Hongdong Shi,Yi Wang,Simin Lin,Jingxue Lou,Qianling Zhang Dalton Trans. 2021 50 6410
-
Lorcan Holden,Christopher S. Burke,David Cullinane,Tia E. Keyes RSC Chem. Biol. 2021 2 1021
-
8. Synthesis of hexapeptide and tetrapeptide analogues of the immunomodulating peptidesJu Young Lee,Yong Jun Chung,Yoe-Sik Bae,Sung Ho Ryu,Byeang Hyean Kim J. Chem. Soc. Perkin Trans. 1 1998 359
-
Jun-Kyu Park,Jung Ho Lee,Jae-Woon Nah,Han Ki Kim,Kyung Seob Lim,In-Ho Bae,Myung Ho Jeong,Afeesh Rajan Unnithan,Cheol Sang Kim,Chan-Hee Park RSC Adv. 2015 5 40700
-
Dik-Lung Ma,Chun Wu,Hao Liu,Ke-Jia Wu,Chung-Hang Leung J. Mater. Chem. B 2020 8 3249
H-Trp-Lys-Tyr-Met-Val-Met-NH2に関する追加情報
Introduction to H-Trp-Lys-Tyr-Met-Val-Met-NH2 (CAS No. 187986-11-4)
H-Trp-Lys-Tyr-Met-Val-Met-NH2, a synthetic peptide with the CAS number 187986-11-4, has garnered significant attention in the fields of chemical biology and pharmaceutical research. This peptide, composed of a sequence of amino acids, exhibits unique biological properties that make it a valuable tool in various scientific and medical applications. In this comprehensive introduction, we will delve into the structure, synthesis, biological activities, and potential therapeutic applications of H-Trp-Lys-Tyr-Met-Val-Met-NH2.
Structure and Synthesis
H-Trp-Lys-Tyr-Met-Val-Met-NH2 is a linear peptide consisting of six amino acids: tryptophan (Trp), lysine (Lys), tyrosine (Tyr), methionine (Met), valine (Val), and another methionine (Met). The peptide is synthesized using solid-phase peptide synthesis (SPPS) techniques, which involve the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process typically involves deprotection, coupling, and cleavage steps to yield the final product. Recent advancements in SPPS have significantly improved the efficiency and purity of synthesized peptides like H-Trp-Lys-Tyr-Met-Val-Met-NH2.
Biological Activities
The biological activities of H-Trp-Lys-Tyr-Met-Val-Met-NH2 have been extensively studied in both in vitro and in vivo models. One of the key properties of this peptide is its ability to interact with specific receptors and signaling pathways. For instance, it has been shown to modulate the activity of G-protein coupled receptors (GPCRs), which are involved in a wide range of physiological processes. This interaction can lead to various cellular responses, including changes in gene expression, cell proliferation, and apoptosis.
Recent research has also highlighted the potential of H-Trp-Lys-Tyr-Met-Val-Met-NH2 as an antioxidant and anti-inflammatory agent. Studies have demonstrated that this peptide can scavenge reactive oxygen species (ROS) and inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These properties make it a promising candidate for the treatment of oxidative stress-related diseases and inflammatory conditions.
Potential Therapeutic Applications
The unique biological activities of H-Trp-Lys-Tyr-Met-Val-Met-NH2 have led to its exploration in various therapeutic contexts. One area of particular interest is its potential as an anti-cancer agent. Preclinical studies have shown that this peptide can inhibit the growth and metastasis of cancer cells by targeting multiple signaling pathways involved in tumor progression. For example, it has been reported to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
In addition to its anti-cancer properties, H-Trp-Lys-Tyr-Met-Val-Met-NH2 has also been investigated for its neuroprotective effects. Research has indicated that this peptide can protect neurons from damage caused by oxidative stress and neuroinflammation. This makes it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Clinical Trials and Future Directions
While preclinical studies have provided promising results, further clinical trials are necessary to fully evaluate the safety and efficacy of H-Trp-Lys-Tyr-Met-Val-Met-NH2 in human subjects. Several Phase I and Phase II clinical trials are currently underway to assess the pharmacokinetics, pharmacodynamics, and safety profile of this peptide in different patient populations.
The future directions for research on H-Trp-Lys-Tyr-Met-Val-Met-NH2 include optimizing its delivery methods to enhance bioavailability and target specificity. Additionally, efforts are being made to develop novel formulations that can improve the stability and shelf life of this peptide. These advancements are expected to broaden its therapeutic applications and bring it closer to clinical use.
Conclusion
In conclusion, H-Trp-Lys-Tyr-Met-Val-Met-NH2 (CAS No. 187986-11-4) is a multifaceted synthetic peptide with significant potential in both research and therapeutic settings. Its unique structure and biological activities make it a valuable tool for studying cellular processes and developing new treatments for various diseases. As research continues to advance, it is likely that we will uncover even more applications for this intriguing molecule.
187986-11-4 (H-Trp-Lys-Tyr-Met-Val-Met-NH2) Related Products
- 1804458-64-7(2-Bromo-4-chloro-3-(difluoromethyl)-5-(trifluoromethyl)pyridine)
- 2171271-24-0((2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methoxypropanoic acid)
- 21464-44-8(4H-1,4-Benzothiazine-2-carboxylic acid, ethyl ester)
- 1806758-09-7(Methyl 2-(bromomethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-5-acetate)
- 1598842-20-6(4-Bromo-6-(3,5-dichlorophenyl)pyrimidine)
- 1521431-12-8(4-{[(Tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid)
- 38803-30-4(3-(Dimethylamino)benzonitrile)
- 917096-37-8((Z)-Fluvoxamine -)
- 1892799-57-3(methyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate)
- 2229623-53-2(O-2-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-ylhydroxylamine)




